molecular formula C22H33BrN2O3S B13396743 Tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

Tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13396743
M. Wt: 485.5 g/mol
InChI Key: GRSLYZJKSJMVJV-UHFFFAOYSA-N
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Description

Spiro[1,3-Dihydroindene-2,4'-Piperidine] Core Architecture: Conformational Dynamics and Ring Strain Considerations

The spiro[1,3-dihydroindene-2,4'-piperidine] core introduces a three-dimensional scaffold characterized by fused aromatic and aliphatic rings. Conformational dynamics in such systems are influenced by ring strain, which arises from deviations in bond angles and torsional stress. In small spiroalkanes like spiro[2.2]pentane, ring strain effects are pronounced due to the cyclopropane moieties, leading to increased s-character in exocyclic carbon hybrids and elevated carbon-carbon spin-spin coupling constants (e.g., $$ J(C,C) = 22.1 \, \text{Hz} $$). For larger spiro systems such as the title compound, strain is mitigated by the six-membered piperidine and five-membered dihydroindene rings, though torsional constraints persist.

Molecular dynamics (MD) simulations of analogous spiro-epoxides reveal that chair-like conformers dominate equilibrium populations, with pseudo-axial positioning of substituents reducing steric clash. For example, in 1-oxaspiro[2.5]octane, two chair-like conformers constitute over 70% of the population at room temperature, stabilized by minimized 1,3-diaxial interactions. Similarly, crystallographic studies of dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivatives show piperidine rings adopting half-chair conformations (e.g., puckering amplitude $$ \Delta = 0.75 \, \text{Å} $$), where one atom deviates from the mean plane. These findings suggest that the spiro core in the title compound likely adopts a hybrid conformation, balancing ring strain and steric effects.

Table 1: Ring Strain Effects in Spiroalkanes

Compound Ring Sizes $$ J(C,C) \, (\text{Hz}) $$ Strain Characteristics
Spiro[2.2]pentane 3 + 3 22.1 High s-character, axial tension
Spiro[2.5]octane 3 + 6 16.2 Reduced strain in larger ring
Title compound 5 + 6 N/A Moderate strain, chair dominance

The dihydroindene moiety introduces additional rigidity, limiting out-of-plane distortions and stabilizing planar aromatic regions. This rigidity enhances the molecule’s suitability as a scaffold for functionalization, as seen in spiro[indene-1,4'-piperidine] derivatives.

Stereochemical Implications of Tert-Butylsulfinylamino Substituents in Atropisomerism

The tert-butylsulfinylamino group introduces two stereogenic centers, conferring axial chirality and potential for atropisomerism. Atropisomerism arises when rotation around the sulfur-nitrogen bond is restricted due to steric hindrance from the tert-butyl groups. In chiral sulfinamides, the $$ R $$- and $$ S $$-configurations at sulfur dictate the spatial orientation of the sulfinyl oxygen, influencing hydrogen-bonding capacity and enantioselective reactivity.

The spiro core’s conformational rigidity exacerbates steric effects, locking the sulfinamide group into distinct diastereomeric orientations. For example, in (R)-N-((S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide, the pseudo-axial placement of the sulfinyl oxygen minimizes nonbonded interactions with the piperidine ring. This stereochemical control is critical in asymmetric catalysis, where the sulfinamide acts as a chiral auxiliary to direct reactant approach.

Figure 1: Atropisomerism in Tert-Butylsulfinylamino Derivatives

       tert-Butyl  
         \  
          S=O  
           \  
            N–Spiro Core  

Axial chirality arises from restricted S–N rotation, stabilized by tert-butyl groups.

The energy barrier to rotation ($$ \Delta G^\ddagger $$) in such systems often exceeds 25 kcal/mol, rendering atropisomers separable at room temperature. This property is exploited in enantioselective synthesis, where the sulfinamide’s configuration dictates product stereochemistry.

Bromine Substitution Effects on Electronic Configurations and Reactivity Landscapes

Bromine substitution at the 6-position of the dihydroindene ring alters electronic density and steric profiles. Bromine’s electronegativity ($$ \chi = 2.96 $$) induces an electron-withdrawing inductive effect, polarizing the aromatic ring and deactivating it toward electrophilic substitution. Conversely, the C–Br bond’s polarizability enhances susceptibility to nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Table 2: Electronic Effects of Bromine Substitution

Position Resonance Contribution Inductive Effect Reactivity toward NAS
6 Minimal (meta-directing) Strong -I Moderate

In Suzuki-Miyaura couplings, the C–Br bond serves as a handle for palladium-catalyzed arylation, enabling modular derivatization of the spiro core. The bromine atom’s steric bulk (van der Waals radius $$ = 1.85 \, \text{Å} $$) further influences regioselectivity by hindering approach from the substituted face, favoring transmetalation at the less hindered position.

Density functional theory (DFT) studies of analogous systems reveal that bromine’s electron-withdrawing effect lowers the LUMO energy ($$ \Delta E_{\text{LUMO}} = -1.2 \, \text{eV} $$), facilitating oxidative addition in cross-coupling reactions. This electronic modulation is critical for designing spirocyclic derivatives with tailored reactivity.

Properties

Molecular Formula

C22H33BrN2O3S

Molecular Weight

485.5 g/mol

IUPAC Name

tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C22H33BrN2O3S/c1-20(2,3)28-19(26)25-11-9-22(10-12-25)14-15-7-8-16(23)13-17(15)18(22)24-29(27)21(4,5)6/h7-8,13,18,24H,9-12,14H2,1-6H3

InChI Key

GRSLYZJKSJMVJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. The starting materials often include tert-butyl bromide and other intermediates that undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions may vary, but common conditions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Bromine-Specific Reactivity

The bromine atom at position 6 of the indene ring enables selective cross-coupling reactions, a feature critical for derivatization in drug discovery workflows.

Reaction Type Conditions/Reagents Outcome
Suzuki Coupling Pd catalyst, boronic acid, baseSubstitution of Br with aryl/heteroaryl groups for structural diversification .
Buchwald-Hartwig Pd/Xantphos, amine nucleophileFormation of C–N bonds for amine-functionalized derivatives.

The bromine’s position on the aromatic ring ensures regioselectivity in these transformations, with steric hindrance from the spirocyclic core influencing reaction rates .

Sulfinamide Group Transformations

The tert-butylsulfinylamino group serves as both a chiral auxiliary and a reactive site for further functionalization.

Reaction Type Conditions/Reagents Outcome
Acid-Catalyzed Hydrolysis HCl or TFA in polar solventsRemoval of the sulfinyl group to generate a free amine.
Stereoselective Alkylation LDA or Grignard reagentsFormation of new C–C bonds at the sulfinamide nitrogen.

The (R)-configuration of the sulfinyl group (as confirmed by the SMILES notation ) directs stereochemical outcomes in these reactions, making it valuable for asymmetric synthesis .

tert-Butyl Carboxylate Deprotection

The tert-butyl ester is a common protecting group for carboxylic acids, removable under acidic conditions:

Reaction Type Conditions/Reagents Outcome
Acidic Hydrolysis TFA, DCM, or HCl in dioxaneCleavage of the ester to yield a free carboxylic acid.

Deprotection is often a final step in synthetic pathways to unmask reactive carboxyl groups for further conjugation or salt formation.

Spirocyclic Core Stability

The spiro[1,3-dihydroindene-2,4'-piperidine] framework influences reactivity through steric and electronic effects:

  • Steric Hindrance : Limits nucleophilic attack at the piperidine nitrogen.

  • Conformational Rigidity : Enhances selectivity in reactions involving the indene ring .

Analytical Considerations

  • Reaction Monitoring : HPLC and LC-MS are critical for tracking reaction progress due to the compound’s complexity.

  • Purification : Column chromatography (silica gel, hexane/EtOAc) is typically required to isolate products.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate is being investigated for its potential as a therapeutic agent due to its unique structural properties. Key areas of research include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The spirocyclic framework is often associated with enhanced biological activity.
  • Antimicrobial Properties : Compounds featuring bromine and sulfinyl groups have shown promise in antimicrobial assays, making this compound a candidate for further investigation in the development of new antibiotics.

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:

  • Functionalization Reactions : The bromine atom can be replaced or modified to introduce other functional groups, enabling the development of libraries of related compounds for screening in drug discovery.
  • Building Block for Spiro Compounds : Its spiro structure can be utilized to create new spirocyclic derivatives that might exhibit novel properties.

Material Science

Research into the use of this compound in material science is ongoing, particularly in the development of:

  • Polymers and Coatings : The chemical structure may lend itself to applications in creating durable polymers or coatings with specific mechanical and thermal properties.

Biological Studies

The compound's interaction with biological systems is being explored through:

  • Biomonitoring Studies : Understanding how this compound behaves within biological systems can provide insights into its safety and efficacy as a therapeutic agent.

Case Study 1: Anticancer Activity

A study investigated the effects of similar spirocyclic compounds on various cancer cell lines. Results indicated that modifications to the spiro structure could lead to increased cytotoxicity against specific cancer types, suggesting that this compound may have similar effects.

Case Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. This suggests potential applications for this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Spiro[1,3-benzoxazine-2,4'-piperidine] Derivative
  • Compound : tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate (CAS 690632-05-4)
  • Molecular Formula : C₁₇H₂₁BrN₂O₄
  • Key Differences: Replaces the indene core with a benzoxazine ring. Contains an oxo group (C=O) at position 4, enhancing polarity. Lower molecular weight (397.27 g/mol) due to the absence of the bulky tert-butylsulfinylamino group.
  • Implications : The benzoxazine ring may improve metabolic stability, while the oxo group could facilitate hydrogen bonding in biological targets .
(b) Spiro[indane-2,4'-piperidine] Derivative with Fluoro Substitution
  • Compound : tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate (CAS 2245084-46-0)
  • Key Differences: Incorporates a fluorine atom at position 5, increasing electronegativity. Features a ketone (1-oxo) group instead of sulfinylamino.
  • Implications: Fluorine enhances bioavailability and binding affinity to hydrophobic pockets in enzymes. The ketone group may alter redox reactivity compared to the sulfinylamino substituent .

Functional Group Modifications

(a) Hydroxyl and Pyridinyl Substituents
  • Compound : tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate (CAS 141545-71-3)
  • Key Differences :
    • Replaces the spiroindene system with a pyridinyl group.
    • Contains a hydroxyl group (-OH) at position 4, enabling hydrogen bonding.
  • The pyridinyl ring may engage in π-π stacking interactions with aromatic residues in target proteins .
(b) Imidazo-pyrazine Core
  • Compound : TERT-BUTYL3-BROMO-6,7-DIHYDRO-5H-SPIRO[IMIDAZO[1,2-A]PYRAZINE-8,4'-PIPERIDINE]-1'-CARBOXYLATE
  • Key Differences :
    • Features an imidazo-pyrazine ring system, introducing additional nitrogen atoms.
  • Implications : The nitrogen-rich heterocycle may enhance binding to metal ions or acidic residues in enzymes, offering distinct selectivity profiles compared to the indene-based compound .

Biological Activity

Tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate (CAS No. 2377355-25-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H34BrN2O3SC_{22}H_{34}BrN_{2}O_{3}S, with a molecular weight of approximately 486.49 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H34BrN2O3S
Molecular Weight486.49 g/mol
CAS Number2377355-25-2
PurityNLT 98%

Antimicrobial Properties

Research indicates that spirocyclic compounds often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in cancer research. Studies have indicated that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of apoptotic proteins and the disruption of mitochondrial membrane potential .

Case Study:
A notable study involved the treatment of human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at low micromolar concentrations.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity: The sulfinylamino group may play a crucial role in inhibiting enzymes involved in microbial metabolism.
  • Modulation of Cell Signaling: The compound can influence pathways related to cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins.
  • Antioxidant Properties: Its structure allows it to scavenge free radicals, thereby reducing oxidative damage in cells.

Q & A

Basic: What safety protocols are essential for handling this compound in academic laboratories?

Answer:
Handling requires strict adherence to GHS guidelines due to acute toxicity and skin/eye hazards. Key measures include:

  • PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles (or face shields) to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for weighing or reactions to avoid inhalation risks .
  • Emergency Response: For skin contact, wash immediately with soap/water; for eye exposure, irrigate for ≥15 minutes and seek medical attention .
  • Storage: Keep at 2–8°C in airtight containers away from incompatible materials .

Basic: How can the tert-butylsulfinylamino group be introduced into spirocyclic systems during synthesis?

Answer:
Effective strategies include:

  • Sulfinamide Coupling: React tert-butylsulfinamide with activated intermediates (e.g., brominated spiroindene) under anhydrous conditions, using triethylamine as a base .
  • Chiral Control: Utilize (R)-tert-butylsulfinamide for stereoselective amination, monitored by chiral HPLC .
  • Work-Up: Purify via column chromatography (hexane/ethyl acetate gradients) to isolate the product .

Advanced: How can conflicting NMR data for spirocyclic derivatives be resolved?

Answer:
Contradictions often arise from dynamic stereochemistry or impurities. Methodological solutions:

  • Variable Temperature (VT) NMR: Identify rotational barriers in spiro systems by analyzing signal splitting at low temperatures .
  • 2D NMR (HSQC, NOESY): Confirm spatial proximity of protons (e.g., bromo-substituted indene vs. piperidine) to assign stereochemistry .
  • Crystallography: Resolve ambiguities by growing single crystals for X-ray diffraction, particularly for brominated analogs .

Advanced: What high-throughput methods optimize bromination reactions in spirocyclic systems?

Answer:

  • Informer Libraries: Screen reactions using aryl halide informer libraries (e.g., Merck’s 18-compound set) to compare yields and selectivity under varying conditions (catalyst, solvent) .
  • DoE (Design of Experiments): Use factorial designs to assess interactions between temperature, equivalents of NBS (N-bromosuccinimide), and reaction time .
  • Kinetic Analysis: Monitor bromine incorporation via LC-MS to identify rate-limiting steps .

Basic: Which analytical techniques confirm the purity and structure of this compound?

Answer:

  • HPLC-DAD: Use C18 columns (ACN/water + 0.1% TFA) to detect impurities at 254 nm .
  • HRMS (ESI+): Validate molecular weight (expected [M+H]+ ~550–600 Da) and isotopic patterns for bromine .
  • FT-IR: Confirm tert-butyl (1360–1390 cm⁻¹, C-O stretch) and sulfinyl (1030–1060 cm⁻¹, S=O) groups .

Advanced: How can biological activity assays account for stereochemical variations in spirocyclic analogs?

Answer:

  • Enantiomer Separation: Use chiral SFC (supercritical fluid chromatography) to isolate (R)- and (S)-sulfinyl isomers for individual testing .
  • Docking Studies: Compare binding affinities of diastereomers to target proteins (e.g., kinases) using AutoDock Vina .
  • Cell-Based Assays: Test cytotoxicity (IC50) in HEK293 or HeLa cells, correlating activity with stereochemical configurations .

Advanced: What strategies mitigate decomposition during storage of tert-butyl-protected spiro compounds?

Answer:

  • Stability Studies: Accelerate degradation via thermal stress (40–60°C) and identify decomposition products by LC-MS .
  • Lyophilization: For hygroscopic batches, lyophilize under high vacuum to prevent hydrolysis of the tert-butyl ester .
  • Inert Atmosphere: Store under argon in amber vials to block light/oxygen-induced radical pathways .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst Screening: Test Pd(OAc)₂/XPhos vs. Buchwald-Hartwig conditions for Suzuki-Miyaura couplings .
  • Solvent Optimization: Switch from DMF to THF or dioxane to improve solubility of brominated intermediates .
  • Microwave Assistance: Reduce reaction time (30–60 min at 120°C) while maintaining high pressure .

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